molecular formula C21H16Cl2OS B11070895 7-Benzyl-1,1-dichloro-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

7-Benzyl-1,1-dichloro-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

Cat. No.: B11070895
M. Wt: 387.3 g/mol
InChI Key: LBMZGVKXPVEXSL-UHFFFAOYSA-N
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Description

7-BENZYL-1,1-DICHLORO-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-1,1-DICHLORO-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE typically involves multi-step organic reactions. One common approach is the cyclopropanation of chromene derivatives using dichlorocarbene as a key intermediate. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the dichlorocarbene in situ .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and minimize side reactions. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-1,1-DICHLORO-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

7-BENZYL-1,1-DICHLORO-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-BENZYL-1,1-DICHLORO-1A-(2-THIENYL)-1,1A,7,7A-TETRAHYDROCYCLOPROPA[B]CHROMENE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H16Cl2OS

Molecular Weight

387.3 g/mol

IUPAC Name

7-benzyl-1,1-dichloro-1a-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene

InChI

InChI=1S/C21H16Cl2OS/c22-21(23)19-16(13-14-7-2-1-3-8-14)15-9-4-5-10-17(15)24-20(19,21)18-11-6-12-25-18/h1-12,16,19H,13H2

InChI Key

LBMZGVKXPVEXSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3C(C3(Cl)Cl)(OC4=CC=CC=C24)C5=CC=CS5

Origin of Product

United States

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